Isopentenyl-Adenine-9-glucoside
CAS No.: 83087-94-9
Cat. No.: VC17249077
Molecular Formula: C16H23N5O5
Molecular Weight: 365.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83087-94-9 |
|---|---|
| Molecular Formula | C16H23N5O5 |
| Molecular Weight | 365.38 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16-/m1/s1 |
| Standard InChI Key | XEHLLUQVSRLWMH-HDNYONAXSA-N |
| Isomeric SMILES | CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
| Canonical SMILES | CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
iP9G has the molecular formula C₁₆H₂₃N₅O₅ and a molecular weight of 365.38 g/mol . The compound consists of an isopentenyladenine base linked via an N-glycosidic bond to a β-D-glucopyranose residue at the purine’s N-9 position . The glucosyl group adopts an α-configuration, as confirmed by its IUPAC name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol .
Table 1: Key Structural Identifiers of iP9G
| Property | Value |
|---|---|
| SMILES | CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
| InChI Key | XEHLLUQVSRLWMH-HMXKMONRSA-N |
| ChEBI ID | CHEBI:72616 |
| HMDB ID | HMDB0012240 |
Physicochemical Characteristics
iP9G is a strongly basic compound (pKa ~9.5) due to the adenine moiety . Its glucosylation enhances water solubility compared to the hydrophobic iP base, facilitating transport within plant tissues . Computational models predict a collision cross-section (CCS) of 187.9 Ų for the [M+H]+ adduct, reflecting its compact three-dimensional structure .
Biosynthesis and Metabolic Pathways
Enzymatic Formation
iP9G is synthesized via UDP-glycosyltransferases (UGTs), which catalyze the transfer of a glucose moiety from UDP-D-glucose to the N-9 position of iP . In Arabidopsis thaliana, the enzyme UGT76C2 has been implicated in this process, alongside its role in glucosylating other cytokinins like trans-zeatin (tZ) . This reaction irreversibly deactivates iP, reducing its bioavailability and modulating cytokinin signaling .
Metabolic Fate
Biological Roles and Mechanisms
Senescence Delay
iP9G delays senescence in detached leaves and cotyledons by upregulating photosynthetic genes (e.g., LHCB1.2) and suppressing catabolic pathways involved in chlorophyll degradation . Transcriptomic analyses reveal that iP9G modulates ARR6, a type-A response regulator in cytokinin signaling, though its effects are less pronounced than those of iP .
Tissue-Specific Activity
While iP9G exhibits senescence-delaying effects, it shows negligible activity in classical cytokinin bioassays, such as root growth inhibition or shoot regeneration . This functional selectivity may arise from tissue-specific expression of hydrolytic enzymes or differential receptor affinity .
Comparative Analysis with Other Cytokinin Conjugates
Reversible vs. Irreversible Conjugates
iP9G contrasts with tZ-N-glucosides, which are hydrolyzed to release bioactive tZ in vascular tissues . This distinction positions iP9G as a terminal deactivation product, whereas tZ glucosides serve as transient storage forms . The evolutionary conservation of iP glucosylation in vascular plants highlights its role in fine-tuning cytokinin gradients .
Interaction with Cytokinin Oxidase (CKX)
iP9G is resistant to degradation by CKX, unlike its parent compound iP . This stability allows iP9G to accumulate to high concentrations in aging tissues, potentially acting as a long-term senescence suppressor .
Research Advancements and Unanswered Questions
Transcriptomic Insights
A landmark 2020 study demonstrated that iP9G upregulates 21 senescence-associated genes (SAGs) in Arabidopsis, including SAG12 and NYE1, albeit at lower magnitudes than iP . This suggests a partial agonistic effect on cytokinin receptors, possibly through allosteric modulation .
UGT76C2 Mutant Phenotypes
UGT76C2 overexpression in Arabidopsis elevates iP9G levels, resulting in cytokinin-deficient phenotypes such as elongated roots and reduced anthocyanin content . Conversely, ugt76c2 mutants exhibit shorter roots and accelerated senescence, underscoring iP9G’s role in cytokinin homeostasis .
Future Directions and Applications
Hydrolytic Enzymes
Identifying the enzyme responsible for iP9G hydrolysis remains a critical gap. Candidate proteins include β-glucosidases with specificity for purine conjugates, analogous to those acting on tZ glucosides .
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